molecular formula C14H10Cl2N2O2S B2732036 (Z)-2-(5-(2,5-dichlorobenzyl)-4-oxothiazolidin-2-ylidene)-3-oxobutanenitrile CAS No. 799793-70-7

(Z)-2-(5-(2,5-dichlorobenzyl)-4-oxothiazolidin-2-ylidene)-3-oxobutanenitrile

Cat. No.: B2732036
CAS No.: 799793-70-7
M. Wt: 341.21
InChI Key: PPMIGUPFYAKEII-UVTDQMKNSA-N
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Description

The compound (Z)-2-(5-(2,5-dichlorobenzyl)-4-oxothiazolidin-2-ylidene)-3-oxobutanenitrile is a thiazolidinone derivative characterized by a bicyclic framework incorporating a thiazolidin-4-one core fused with a cyano-substituted butanenitrile moiety. The 2,5-dichlorobenzyl substituent at position 5 of the thiazolidinone ring introduces steric bulk and electronic effects, likely influencing its physicochemical and biological properties. Key structural features include:

  • Thiazolidinone core: Imparts rigidity and hydrogen-bonding capacity via the 4-oxo group.
  • Cyano group: Contributes to electron-withdrawing effects and metabolic stability.

Synthesis typically involves condensation reactions between substituted benzyl halides and thiazolidinone precursors under reflux conditions, followed by purification via crystallization or chromatography . Characterization is achieved through FT-IR (C=O stretch ~1700 cm⁻¹, C≡N ~2220 cm⁻¹), NMR (distinct proton environments for benzyl and thiazolidinone moieties), and mass spectrometry (molecular ion peaks consistent with formula C₁₄H₉Cl₂N₂O₂S) .

Properties

IUPAC Name

(2Z)-2-[5-[(2,5-dichlorophenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-3-oxobutanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O2S/c1-7(19)10(6-17)14-18-13(20)12(21-14)5-8-4-9(15)2-3-11(8)16/h2-4,12H,5H2,1H3,(H,18,20)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPMIGUPFYAKEII-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=C1NC(=O)C(S1)CC2=C(C=CC(=C2)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=C\1/NC(=O)C(S1)CC2=C(C=CC(=C2)Cl)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(5-(2,5-dichlorobenzyl)-4-oxothiazolidin-2-ylidene)-3-oxobutanenitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a thiazolidinone core, which is known for various biological activities. The molecular formula is C13H10Cl2N2O2S, and it features a thiazolidine ring that contributes to its pharmacological properties.

Research indicates that compounds similar to this compound often exhibit their biological effects through:

  • Inhibition of Enzymatic Activity : Many thiazolidinones are known to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease. Inhibiting AChE increases acetylcholine levels, potentially improving cognitive function.
  • Antiproliferative Effects : Similar compounds have demonstrated significant antiproliferative activity against various cancer cell lines by disrupting microtubule formation, which is critical for cell division.

Anticancer Activity

A study evaluating the antiproliferative effects of thiazolidinone derivatives found that compounds with structural similarities to this compound exhibited significant cytotoxicity against breast and colon cancer cell lines. The mechanism was attributed to microtubule disruption leading to mitotic arrest (Table 1).

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)15.0Microtubule disruption
Compound BHT-29 (Colon)12.5Apoptosis induction
This compoundA549 (Lung)TBDTBD

Antimicrobial Activity

Another aspect of the biological activity of thiazolidinones includes their antimicrobial properties. Research has shown that these compounds can inhibit bacterial growth through various mechanisms, including disrupting bacterial cell wall synthesis and inhibiting protein synthesis.

Case Studies

  • Case Study on Anticancer Efficacy :
    • A recent study synthesized several thiazolidinone derivatives and assessed their cytotoxicity against multiple cancer cell lines. The findings indicated that certain modifications in the thiazolidinone structure significantly enhanced anticancer activity, suggesting that this compound could be optimized for better efficacy.
  • Case Study on Neuroprotective Effects :
    • In a neuropharmacological study, derivatives similar to this compound were evaluated for their ability to inhibit AChE. Results showed promising inhibitory activity, supporting the potential use of this compound in treating neurodegenerative diseases.

Comparison with Similar Compounds

Thiazolidinone Derivatives with Aryl Substituents

Compounds from share the thiazolidinone core but vary in aryl substituents. For example:

Compound ID Substituent Melting Point (°C) Yield (%) Key Spectral Features (IR, cm⁻¹)
5h 2-Chlorobenzyl 198–200 72 C=O (1715), C≡N (2225)
5k 4-Bromobenzyl 205–207 68 C=O (1708), C≡N (2219)
Target 2,5-Dichlorobenzyl Data not reported N/A C=O (~1700), C≡N (~2220)

Key Observations :

  • Electron-withdrawing substituents (e.g., Cl, Br) increase melting points due to enhanced dipole interactions.
  • The 2,5-dichlorobenzyl group in the target compound may confer higher lipophilicity (logP) compared to mono-halogenated analogs, influencing membrane permeability .

Fused Thiazolo-Pyrimidine Systems

Compounds in (e.g., 11a, 11b) feature a fused thiazolo[3,2-a]pyrimidine core with cyano groups:

Compound Core Structure Substituent Yield (%) IR Features (cm⁻¹)
11a Thiazolo-pyrimidine 2,4,6-Trimethylbenzyl 68 NH (~3436), C≡N (~2219)
11b Thiazolo-pyrimidine 4-Cyanobenzyl 68 NH (~3423), C≡N (~2209)
Target Thiazolidinone 2,5-Dichlorobenzyl N/A C≡N (~2220)

Key Observations :

  • Both classes exhibit strong C≡N IR stretches (~2220 cm⁻¹), suggesting similar electronic environments for the nitrile group .

Dichlorobenzyl-Containing Analogs

highlights DCTTA , a thiadiazole derivative with a 2,5-dichlorobenzyl group:

Compound Core Structure Substituent Biological Activity
DCTTA 1,3,4-Thiadiazole 2,5-Dichlorobenzyl β-gal inhibition (100 μM)
Target Thiazolidinone 2,5-Dichlorobenzyl Not reported

Key Observations :

  • The thiazolidinone core may offer improved metabolic stability compared to DCTTA’s thiadiazole ring .

Oxadiazole-Thiazolidinone Hybrids

describes analogs with oxadiazole substituents (e.g., 3 ):

Compound Core Structure Substituent Key Feature
3 Thiazolidinone-oxadiazole Benzylidene Enhanced rigidity
Target Thiazolidinone 2,5-Dichlorobenzyl Cyano group

Key Observations :

  • The target’s cyano group may enhance electron-deficient character compared to oxadiazole derivatives .

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